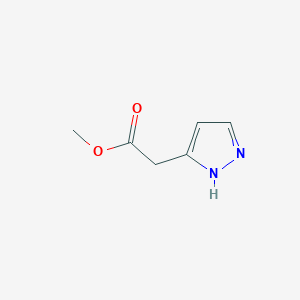

Methyl 2-(1H-pyrazol-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-2-3-7-8-5/h2-3H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWIWDDODPODHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878678-79-6 | |

| Record name | methyl 2-(1H-pyrazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Differentiating Pyrazole Isomers: A Technical Guide to the Chemical Structures of Methyl 2-(1H-pyrazol-3-yl)acetate and its 1-yl Isomer

Introduction: The Significance of Pyrazole Isomerism in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The precise arrangement of substituents on the pyrazole ring is paramount, as constitutional isomers often exhibit vastly different biological activities and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the structural and analytical differences between two key regioisomers: methyl 2-(1H-pyrazol-3-yl)acetate and methyl 2-(1H-pyrazol-1-yl)acetate. A thorough understanding of their distinct chemical characteristics is critical for researchers in drug discovery and development to ensure the synthesis of the desired isomer and to accurately interpret analytical data.

This guide will delve into the regioselective synthesis of these isomers, followed by a detailed comparative analysis of their spectroscopic and chromatographic properties. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be effectively employed to unambiguously differentiate between the 3-yl and 1-yl isomers.

Regioselective Synthesis: Controlling Isomer Formation

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating careful control of reaction conditions to favor the desired product. The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4]

Synthesis of Methyl 2-(1H-pyrazol-1-yl)acetate

The 1-yl isomer is typically synthesized via the N-alkylation of pyrazole with an appropriate haloacetate ester. This reaction generally proceeds with good regioselectivity for the N1 position, particularly when the pyrazole is deprotonated with a base.

Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate (as an analogue)

-

Materials: Pyrazole, ethyl chloroacetate, potassium carbonate, dry acetone.

-

Procedure:

-

To a solution of pyrazole (0.1 mol) in 50 mL of dry acetone, add potassium carbonate (3.0 g).

-

Add ethyl chloroacetate (0.1 mol) to the mixture.

-

Reflux the reaction mixture with stirring at 80°C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the solid product.[1]

-

Causality: The use of a polar aprotic solvent like acetone and a solid base like potassium carbonate facilitates the N-alkylation while minimizing side reactions. The pyrazole anion, formed in situ, acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate.

Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate

The synthesis of the 3-yl isomer is more challenging and often requires a strategy where the pyrazole ring is formed with the acetic acid ester moiety already in place. One common approach involves the reaction of a β-keto ester derivative with hydrazine.

Conceptual Synthetic Approach:

A plausible route involves the condensation of a γ-alkoxycarbonyl-β-ketoester with hydrazine. The regioselectivity of this cyclization is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents.[5][6]

Structural Elucidation: A Comparative Spectroscopic Analysis

The definitive differentiation between the 1-yl and 3-yl isomers relies on a detailed analysis of their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between these regioisomers. The chemical shifts and coupling patterns of the pyrazole ring protons and carbons are highly sensitive to the point of attachment of the acetate group.[7][8]

Predicted ¹H NMR Spectral Characteristics:

| Proton | Methyl 2-(1H-pyrazol-1-yl)acetate (Predicted) | Methyl 2-(1H-pyrazol-3-yl)acetate (Predicted) | Rationale for Differentiation |

| H3 | Doublet, ~7.5 ppm | Singlet or broad singlet, ~6.3 ppm | In the 1-yl isomer, H3 is coupled to H4. In the 3-yl isomer, H3 is a distinct proton adjacent to the substituent. |

| H4 | Triplet, ~6.3 ppm | Doublet, ~7.6 ppm | In the 1-yl isomer, H4 is coupled to both H3 and H5. In the 3-yl isomer, H4 is coupled only to H5. |

| H5 | Doublet, ~7.5 ppm | Doublet, ~7.6 ppm | The chemical shift of H5 is influenced by the proximity of the N-substituent in the 1-yl isomer. |

| CH₂ | Singlet, ~5.0 ppm | Singlet, ~3.8 ppm | The methylene protons in the 1-yl isomer are directly attached to the nitrogen atom, leading to a significant downfield shift compared to the 3-yl isomer where they are attached to a carbon. |

| OCH₃ | Singlet, ~3.7 ppm | Singlet, ~3.7 ppm | The methyl ester protons are expected to have similar chemical shifts in both isomers. |

Predicted ¹³C NMR Spectral Characteristics:

| Carbon | Methyl 2-(1H-pyrazol-1-yl)acetate (Predicted) | Methyl 2-(1H-pyrazol-3-yl)acetate (Predicted) | Rationale for Differentiation |

| C3 | ~139 ppm | ~145 ppm (quaternary) | C3 is a methine carbon in the 1-yl isomer and a quaternary carbon in the 3-yl isomer, leading to a significant difference in chemical shift and absence of a signal in a DEPT-135 experiment for the 3-yl isomer. |

| C4 | ~107 ppm | ~106 ppm | The chemical shift of C4 is expected to be similar in both isomers. |

| C5 | ~130 ppm | ~139 ppm | The chemical shift of C5 is influenced by the position of the substituent. |

| CH₂ | ~52 ppm | ~30 ppm | The methylene carbon in the 1-yl isomer is attached to nitrogen, resulting in a downfield shift compared to the carbon-attached methylene in the 3-yl isomer. |

| C=O | ~168 ppm | ~171 ppm | The carbonyl carbon chemical shifts are expected to be in a similar range. |

| OCH₃ | ~52 ppm | ~52 ppm | The methyl ester carbons are expected to have similar chemical shifts. |

Advanced NMR Techniques for Unambiguous Assignment:

-

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is invaluable for confirming the connectivity of the acetate group. In the 1-yl isomer, a correlation will be observed between the methylene protons (CH₂) and the C3 and C5 carbons of the pyrazole ring. Conversely, in the 3-yl isomer, the methylene protons will show correlations to C3 and C4.[7]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity between protons. For the 1-yl isomer, a NOESY correlation may be observed between the methylene protons and the H5 proton of the pyrazole ring. Such a correlation would be absent in the 3-yl isomer.[9]

Experimental Protocol: ¹H NMR Spectroscopy with D₂O Exchange

-

Objective: To identify the labile N-H proton of the pyrazole ring.

-

Methodology:

-

Dissolve ~5-10 mg of the pyrazole acetate isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

Add a drop of deuterium oxide (D₂O) to the NMR tube, cap, and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum.

-

-

Expected Result: The broad signal corresponding to the N-H proton (typically in the 10-13 ppm region) will disappear or significantly diminish in intensity upon D₂O exchange. This confirms the presence of an N-unsubstituted pyrazole.[7]

Visualization of Key NMR Correlations:

Caption: Key 2D NMR correlations for differentiating the 1-yl and 3-yl isomers.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation pathways of the isomers. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.

The fragmentation of pyrazoles is known to proceed through characteristic pathways, including the loss of HCN and N₂.[3][10]

Predicted Fragmentation Differences:

-

Methyl 2-(1H-pyrazol-1-yl)acetate: A prominent fragmentation pathway may involve the cleavage of the N-CH₂ bond, leading to a stable pyrazole radical cation or a charged pyrazole ring.

-

Methyl 2-(1H-pyrazol-3-yl)acetate: Fragmentation may be initiated by cleavage of the C-C bond between the pyrazole ring and the methylene group. A characteristic loss of the ·CH₂COOCH₃ radical could be a significant fragmentation pathway.

A detailed analysis of the relative abundances of common fragment ions can aid in distinguishing the isomers.

Visualization of Fragmentation Pathways:

Caption: Postulated major fragmentation pathways for the two isomers in EI-MS.

Chromatographic Separation: Resolving the Isomer Mixture

In many synthetic preparations, a mixture of the 1-yl and 3-yl isomers may be formed. Their separation is crucial for obtaining pure compounds for biological testing and further chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Due to the differences in polarity and the accessibility of the nitrogen lone pairs, the two isomers are expected to exhibit different retention times on a suitable stationary phase.

-

Stationary Phase Selection: A normal-phase silica gel column or a polar-embedded reversed-phase column would likely provide good separation. The more polar isomer is expected to have a longer retention time on a normal-phase column and a shorter retention time on a reversed-phase column.[2]

-

Mobile Phase Optimization: A systematic variation of the mobile phase composition (e.g., hexane/ethyl acetate for normal phase or acetonitrile/water for reversed phase) is necessary to achieve baseline separation.

Experimental Protocol: HPLC Method Development

-

Objective: To develop an HPLC method for the separation of methyl 2-(1H-pyrazol-1-yl)acetate and methyl 2-(1H-pyrazol-3-yl)acetate.

-

Methodology:

-

Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Begin with an isocratic elution of 50:50 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers show good absorbance (e.g., 210 nm).

-

Injection Volume: 10 µL of a standard mixture of the two isomers.

-

Optimization: If co-elution occurs, adjust the mobile phase polarity by varying the acetonitrile/water ratio. A gradient elution may be necessary to achieve optimal separation. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[11]

-

Visualization of the Separation Workflow:

Caption: A simplified workflow for the HPLC separation of pyrazole isomers.

Conclusion: An Integrated Approach to Isomer Characterization

The unambiguous differentiation of methyl 2-(1H-pyrazol-3-yl)acetate and its 1-yl isomer is a critical task in the synthesis and development of pyrazole-based compounds. This technical guide has outlined a multi-faceted approach that combines regioselective synthesis strategies with a comprehensive suite of analytical techniques. NMR spectroscopy, particularly 2D methods like HMBC and NOESY, provides the most definitive structural information. Mass spectrometry offers complementary data on molecular weight and fragmentation patterns, while chromatographic methods such as HPLC are essential for the separation and purification of isomeric mixtures. By employing these techniques in a synergistic manner, researchers can confidently identify and characterize these important pyrazole isomers, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N -alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Connect Journals. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. onlinelibrary.wiley.com. [Link]

-

Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. . [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

-

Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

-

1H-pyrazole-3-carboxylic acid. SpectraBase. [Link]

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Semantic Scholar. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. . [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]

-

The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]

-

Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

-

SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. ijc.ir. [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

separation of positional isomers. Chromatography Forum. [Link]

-

Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook. [Link]

Sources

- 1. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid | 949034-45-1 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(1H-pyrazol-3-yl)acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of methyl 2-(1H-pyrazol-3-yl)acetate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore the fundamental principles governing solubility, detail robust experimental protocols for accurate measurement, and discuss the critical role of this data in process development and formulation design.

Introduction: The Significance of Solubility in Drug Development

In the journey of a new chemical entity from the laboratory to a viable therapeutic, solubility is a paramount consideration.[2][3] For methyl 2-(1H-pyrazol-3-yl)acetate, a versatile intermediate, understanding its behavior in various organic solvents is essential for several key operations:

-

Synthesis and Purification: The choice of solvent is critical for reaction kinetics, yield, and impurity profiles. Subsequent purification, often through crystallization, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.[4][5]

-

Formulation: Developing a stable and effective dosage form requires a solvent system that can deliver the API at the desired concentration. Poor solubility can hinder the development of both oral and parenteral formulations.[2][6]

-

Bioavailability: For a drug to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2][3] While this guide focuses on organic solvents, this initial dissolution is a fundamental step.

The pyrazole moiety, present in methyl 2-(1H-pyrazol-3-yl)acetate, is a common scaffold in many marketed drugs, valued for its ability to engage in various biological interactions. The ester functionality of this compound adds a degree of polarity and a potential hydrogen bond acceptor site, influencing its solubility characteristics.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[7] A more rigorous approach considers the thermodynamics of the dissolution process, which can be broken down into three conceptual steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid methyl 2-(1H-pyrazol-3-yl)acetate.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of the solution is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy change must be negative. This is influenced by both enthalpy and entropy.

The structure of methyl 2-(1H-pyrazol-3-yl)acetate (C₆H₈N₂O₂) features a polar pyrazole ring capable of hydrogen bonding (both as a donor and acceptor) and a methyl acetate group which also acts as a hydrogen bond acceptor.[8] These features suggest that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the chosen organic solvent.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of any process development.[4] The following section details a robust, self-validating protocol for determining the equilibrium solubility of methyl 2-(1H-pyrazol-3-yl)acetate.

Materials and Equipment

-

Methyl 2-(1H-pyrazol-3-yl)acetate (purity ≥98%)[8]

-

A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[1][9] or a validated UV-Vis spectrophotometer.

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid methyl 2-(1H-pyrazol-3-yl)acetate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of methyl 2-(1H-pyrazol-3-yl)acetate.

Analytical Method Validation: Ensuring Trustworthy Data

The reliability of the solubility data is directly dependent on the quality of the analytical method used for quantification.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and precision.[9][10]

Key HPLC Method Parameters to Validate (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

While UV-Vis spectrophotometry can also be used, it is less specific than HPLC and may be prone to interference from impurities or degradation products that absorb at the same wavelength.[9][11]

Data Presentation and Interpretation

The experimentally determined solubility of methyl 2-(1H-pyrazol-3-yl)acetate should be presented in a clear and concise table.

Table 1: Illustrative Solubility Profile of Methyl 2-(1H-pyrazol-3-yl)acetate at 25°C

| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Heptane | 0.1 | <0.1 | <0.0007 | Very Sparingly Soluble |

| Toluene | 2.4 | ~1.5 | ~0.011 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | ~25 | ~0.18 | Soluble |

| Acetone | 5.1 | ~150 | ~1.07 | Freely Soluble |

| Ethanol | 5.2 | ~200 | ~1.43 | Freely Soluble |

| Methanol | 6.6 | ~350 | ~2.50 | Very Soluble |

Note: The data in this table is illustrative and intended to demonstrate how results should be presented. Actual experimental values must be determined.

Interpretation:

The trend in solubility is expected to correlate with the polarity of the solvent. The presence of the polar pyrazole ring and the ester group in methyl 2-(1H-pyrazol-3-yl)acetate suggests a higher affinity for polar solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Conversely, its solubility is expected to be limited in non-polar aliphatic solvents like heptane.

Advanced Considerations and Thermodynamic Modeling

For a more profound understanding, solubility can be studied as a function of temperature. This data allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution. Such information is invaluable for designing and optimizing crystallization processes.[4]

Furthermore, various thermodynamic models, such as the UNIFAC or COSMO-RS methods, can be employed to predict solubility.[12] While these computational approaches can be powerful tools for initial solvent screening, they are not a substitute for experimental verification.[12][13][14]

Conclusion

Determining the solubility profile of methyl 2-(1H-pyrazol-3-yl)acetate in a range of organic solvents is a foundational step in its development as a pharmaceutical intermediate. This guide has provided a comprehensive overview of the theoretical principles, a detailed and validated experimental protocol, and a framework for data interpretation. By adhering to these rigorous scientific principles, researchers and drug development professionals can generate the high-quality, trustworthy data necessary to make informed decisions, streamline process development, and ultimately accelerate the journey from molecule to medicine.

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. American Chemical Society. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

-

The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ResearchGate. Available at: [Link]

-

Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

-

Methyl 2-hydroxy-2-(1-methyl-1h-pyrazol-3-yl)acetate. PubChem. Available at: [Link]

-

methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. PubChem. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. Available at: [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. PubChem. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Available at: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Available at: [Link]

-

Solubility of Organic Compounds. Unknown Source. Available at: [Link]

-

Analytical Method Selection for Drug Product Dissolution Testing. Unknown Source. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. syrris.com [syrris.com]

- 6. ucd.ie [ucd.ie]

- 7. chem.ws [chem.ws]

- 8. chemscene.com [chemscene.com]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Difference between methyl 2-(1H-pyrazol-3-yl)acetate and pyrazol-1-yl acetate

Title: The Regioisomeric Divergence of Pyrazole Acetates: A Technical Guide to N1 vs. C3 Functionalization

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its functionalization presents a classic regiochemical challenge.[1] This guide analyzes the critical distinctions between Methyl 2-(1H-pyrazol-1-yl)acetate (the N-substituted isomer) and Methyl 2-(1H-pyrazol-3-yl)acetate (the C-substituted isomer). While they share an identical molecular formula, their electronic profiles, synthetic accessibility, and pharmacological potentials are radically different. This document serves as a definitive reference for distinguishing, synthesizing, and utilizing these isomers in drug discovery.

Part 1: Structural & Electronic Anatomy

The fundamental difference lies in the attachment point of the acetate side chain (

The N1-Isomer: Methyl 2-(1H-pyrazol-1-yl)acetate[2]

-

Structure: The acetate group is covalently bonded to the pyrrole-like Nitrogen (N1).

-

Electronic State: The aromatic system is "fixed." The lone pair on N1 is involved in the aromatic sextet, while N2 remains a pyridine-like basic nitrogen with a localized lone pair.

-

Tautomerism: None. The N-substitution blocks the annular proton transfer.

-

H-Bonding: Acts purely as a Hydrogen Bond Acceptor (via N2 and the ester carbonyl). It lacks a Hydrogen Bond Donor (HBD).

The C3-Isomer: Methyl 2-(1H-pyrazol-3-yl)acetate

-

Structure: The acetate group is attached to Carbon-3.[2] The ring nitrogens remain unsubstituted.

-

Electronic State: The molecule retains an acidic proton on the ring nitrogen.

-

Tautomerism: Exhibits Annular Tautomerism .[3] It exists in equilibrium between the 3-substituted and 5-substituted forms (often denoted as 3(5)-substituted). In solution, the position of the proton (N1 vs. N2) shifts rapidly depending on solvent polarity and hydrogen-bonding partners.

-

H-Bonding: Amphoteric. Acts as both a Donor (via NH) and an Acceptor (via the unprotonated N and ester carbonyl).

Table 1: Physicochemical Comparison

| Feature | N1-Isomer (Pyrazol-1-yl) | C3-Isomer (Pyrazol-3-yl) |

| Hybridization | N1 ( | Dynamic (Tautomeric exchange) |

| pKa (Ring NH) | N/A (No acidic proton) | ~14.0 (Weakly acidic) |

| Basicity | Moderate (Pyridine-like N2 available) | Variable (Depends on tautomer) |

| Lipophilicity | Generally Higher (No polar NH) | Lower (Polar NH present) |

| Solubility | Good in organic solvents (DCM, EtOAc) | Better in polar solvents (MeOH, DMSO) |

Part 2: Synthetic Divergence & Regiocontrol

The synthesis of these isomers requires opposing strategies. Direct alkylation is kinetically favored at N1, making the C3 isomer difficult to access without de novo cyclization.

Workflow A: Synthesis of the N1-Isomer (Direct Alkylation)

The most common route is the nucleophilic substitution of pyrazole with methyl bromoacetate.

-

Mechanism: The pyrazole anion (generated by base) attacks the alkyl halide.

-

Regioselectivity: The lone pair on the deprotonated nitrogen is the highest HOMO density, leading to rapid

reaction at N1. -

Challenge: If the pyrazole has other substituents (e.g., a methyl group at C3), you will get a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl).

Workflow B: Synthesis of the C3-Isomer (Cyclization)

Direct C-alkylation of unsubstituted pyrazole is rarely viable due to N-alkylation dominance. The C3-isomer is best synthesized by constructing the ring around the acetate group.

-

Precursors: Hydrazine (

) + -

Mechanism: Condensation of hydrazine with the 1,3-dielectrophile.

-

Advantage: Unambiguous placement of the side chain at the carbon position.

Figure 1: Synthetic decision tree illustrating the divergence between N-alkylation (kinetic control) and De Novo cyclization for accessing specific regioisomers.

Part 3: Analytical Differentiation (Self-Validating Protocols)

Distinguishing these isomers is a common point of failure. Standard 1H NMR is often insufficient due to overlapping shifts. The following protocol relies on HMBC (Heteronuclear Multiple Bond Correlation) for definitive proof.

Protocol: HMBC Structural Validation

Objective: Confirm the connectivity of the methylene protons (

-

Sample Prep: Dissolve 10 mg of compound in DMSO-

(avoids tautomeric broadening common in -

Acquisition: Run a standard gradient HMBC experiment optimized for

. -

Analysis Logic:

-

N1-Isomer: The

protons will show correlations to C3 and C5 of the pyrazole ring (2-bond and 3-bond couplings). Crucially, they correlate to the equivalent carbons if the pyrazole is otherwise unsubstituted, but the key is the correlation to the ipso Nitrogen (not visible in HMBC) vs adjacent Carbons. Look for correlations to the Carbon adjacent to Nitrogen (C5) which typically resonates at ~129 ppm. -

C3-Isomer: The

protons will show a strong correlation to the quaternary C3 (ipso) and the adjacent C4 (methine). They will NOT correlate to C5. -

NOESY Cross-Check:

-

N1-Isomer: Strong NOE between

and H5 (the proton on the adjacent carbon). -

C3-Isomer: Strong NOE between

and H4 . Weak or no NOE to H5.

-

-

Table 2: Diagnostic NMR Shifts (DMSO-

| Signal | N1-Isomer ( | C3-Isomer ( |

| 5.0 - 5.2 (Deshielded by N) | 3.6 - 3.8 (Less deshielded) | |

| Pyrazole H3 | 7.5 - 7.6 | N/A (Substituted) |

| Pyrazole H5 | 7.5 - 7.6 (often overlaps H3) | 7.6 - 7.8 |

| Pyrazole H4 | 6.2 - 6.3 | 6.1 - 6.2 |

Note: The N-linked methylene is significantly downfield (>5.0 ppm) compared to the C-linked methylene (<4.0 ppm). This is the fastest "quick check."

Part 4: Pharmacological Implications[5]

In drug design, the choice between these isomers is rarely arbitrary. They serve different roles in the Binding Pocket.

-

The C3-Isomer as a Hinge Binder:

-

Kinase inhibitors often utilize the pyrazole NH (donor) and N2 (acceptor) to form a bidentate hydrogen bond with the kinase hinge region (e.g., ATP binding site).

-

Implication: Only the C3-isomer can function as a hinge binder in this mode. The N1-isomer lacks the necessary NH donor.

-

-

The N1-Isomer as a Solubility/Linker Element:

-

The N1-acetate group is often used to append solubilizing tails or to reach into solvent-exposed regions of a protein.

-

It removes the H-bond donor capability, which can be useful to improve membrane permeability (reducing PSA) if the donor is not required for binding.

-

Figure 2: Functional consequence of isomer selection in Structure-Activity Relationships (SAR).

References

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates C3-pyrazole binding modes).

-

Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles in the solid state: 13C CP/MAS NMR and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2, (11), 1691-1697.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Pinner Reaction Synthesis of Pyrazole-3-acetates

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Strategic Value of the Pinner-Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with a wide array of biological targets.[3][4] Among the various synthetic routes, the construction of pyrazole-3-acetates via a Pinner reaction-cyclization sequence offers a robust and highly adaptable strategy. This two-step process begins with the classic Pinner reaction, which converts a readily available cyanoacetate precursor into a reactive alkyl imidate hydrochloride intermediate, known as a Pinner salt.[5][6] This intermediate is then efficiently cyclized with hydrazine to forge the pyrazole ring.

This application note provides an in-depth examination of this synthetic pathway, moving beyond a mere recitation of steps to explain the underlying chemical principles, critical process parameters, and field-proven troubleshooting strategies. Our objective is to equip researchers with the expertise to confidently and successfully implement this methodology for the synthesis of novel pyrazole-3-acetate building blocks.

II. The Core Chemistry: A Tale of Two Reactions

The synthesis is best understood as a sequence of two distinct, mechanistically coupled transformations. The success of the final cyclization is critically dependent on the efficient and clean formation of the Pinner salt intermediate.

A. Step 1: The Pinner Reaction - Activating the Nitrile

The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, yielding an alkyl imidate salt.[7][8] The reaction's elegance lies in its ability to transform the relatively unreactive nitrile carbon into a highly electrophilic center, primed for nucleophilic attack.

Mechanism Deep Dive:

-

Protonation and Activation: The process is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl).[9][10] This protonation dramatically increases the electrophilicity of the nitrile carbon atom.

-

Nucleophilic Attack: An anhydrous alcohol, acting as the nucleophile, attacks the activated carbon.

-

Formation of the Pinner Salt: The resulting intermediate is a stable, often crystalline, alkyl imidate hydrochloride salt.[11] This salt is the key intermediate that will be carried forward into the cyclization step.

Caption: Mechanism of the Pinner reaction.

B. Step 2: Hydrazine Cyclization - Forging the Pyrazole Ring

The isolated Pinner salt is a potent electrophile. Its reaction with hydrazine, a dinucleophilic reagent, proceeds via a condensation pathway to construct the five-membered pyrazole heterocycle.[12]

Mechanism Deep Dive:

-

Nucleophilic Addition: One nitrogen atom of the hydrazine molecule attacks the electrophilic carbon of the imidate, displacing the alkoxy group (-OR').

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetate ester.

-

Dehydration and Aromatization: The resulting tetrahedral intermediate collapses, eliminating two molecules of water to yield the thermodynamically stable, aromatic pyrazole ring. This is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent.[13][14]

Caption: Pyrazole formation via hydrazine cyclization.

III. Detailed Experimental Protocols

This protocol details the synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate as a representative example.

A. Overall Workflow

Caption: Experimental workflow for pyrazole-3-acetate synthesis.

B. Part 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt)

Materials & Reagents:

-

Ethyl cyanoacetate

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrogen Chloride (gas, from cylinder or generated in situ and dried)

-

Nitrogen or Argon gas

-

Standard, flame-dried glassware (three-neck flask, condenser, gas inlet tube)

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Anhydrous HCl is corrosive and toxic; handle with extreme care.

-

The reaction is highly sensitive to moisture; ensure all glassware is flame- or oven-dried and all reagents/solvents are anhydrous.[8]

Procedure:

-

Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (or condenser with an inert gas outlet). Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

-

To the flask, add ethyl cyanoacetate (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve this mixture in anhydrous diethyl ether (approx. 2-3 M concentration).

-

Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to prevent the thermal decomposition of the Pinner salt and minimize side reactions.[5][11]

-

Begin bubbling a slow stream of dry HCl gas through the solution via the gas inlet tube. A white precipitate should begin to form.

-

Continue the HCl addition for 1-2 hours, or until the solution is saturated and no further precipitation is observed.

-

Seal the flask under a positive pressure of inert gas and allow it to stir at 0-5 °C for 12-18 hours.

-

Collect the white, crystalline Pinner salt by filtration under a nitrogen atmosphere (e.g., using a Schlenk filter funnel).

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the salt under high vacuum. The product should be used immediately in the next step due to its hygroscopic nature and thermal instability.[11]

C. Part 2: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

Materials & Reagents:

-

Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (from Part 1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (reagent grade)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend the Pinner salt (1.0 eq) in ethanol (approx. 0.5 M).

-

To the stirred suspension, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. The addition may be slightly exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Pinner salt is consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and water. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution (pH ~7-8).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Ethyl 2-(1H-pyrazol-3-yl)acetate.

IV. Key Parameters & Troubleshooting

Success in this synthesis hinges on careful control of several key variables.

Table 1: Critical Reaction Parameters

| Parameter | Part A: Pinner Reaction | Part B: Cyclization | Rationale & Causality |

| Atmosphere | Strictly Anhydrous/Inert | Standard Atmosphere | Moisture will hydrolyze the Pinner salt to an ester or amide, preventing the desired cyclization.[8][15] |

| Temperature | 0 to 5 °C | Room Temperature | The Pinner salt is thermally unstable and can rearrange or decompose at higher temperatures.[5][11] |

| Stoichiometry | Slight excess of alcohol | Slight excess of hydrazine | Ensures complete conversion of the nitrile and the imidate intermediate, respectively. |

| Acid | Anhydrous HCl (gas) | N/A | A strong, anhydrous acid is required to activate the nitrile. Gaseous HCl is ideal as it avoids introducing water.[7] |

Troubleshooting Guide

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or no yield of Pinner Salt (Part A) | 1. Presence of moisture in reagents, solvent, or glassware.[16]2. Insufficient HCl saturation.3. Temperature was too high. | 1. Rigorously dry all glassware (flame-dry), use anhydrous grade solvents, and freshly opened reagents.2. Ensure a steady stream of dry HCl gas is bubbled through for an adequate time.3. Maintain the reaction temperature strictly at 0-5 °C.[11] |

| Formation of ethyl 3-amino-3-oxopropanoate (amide byproduct) | Thermal decomposition of the Pinner salt, often exacerbated by elevated temperatures.[11] | Maintain low temperatures throughout the Pinner reaction and isolation. Use the isolated salt immediately. |

| Low yield of Pyrazole (Part B) | 1. Incomplete Pinner salt formation in Part A.2. Loss of product during aqueous work-up due to its moderate water solubility. | 1. Optimize the Pinner reaction step first.2. During extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency. |

| Complex mixture of products after cyclization | The Pinner salt may have partially hydrolyzed before the addition of hydrazine. | Ensure the Pinner salt is kept scrupulously dry and used promptly after isolation. |

V. References

-

Wikipedia. Pinner reaction. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Vaia. Nitriles can be converted directly to esters by the Pinner reaction. [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

Grokipedia. Pinner reaction. [Link]

-

RSC Publishing. Transformations of imidazo- and pyrimido-pyrimidines into pyrazoles. [Link]

-

PMC. A Lewis acid-promoted Pinner reaction. [Link]

-

PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

-

MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

Pyrazole. [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]

-

PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. [Link]

-

YouTube. Named Reactions of Heterocyclic Compounds | Debus–Radziszewski, Knorr & Pinner Reactions#Chemistry. [Link]

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

PMC - NIH. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. [Link]

-

ResearchGate. Scheme of synthesis of pyrazole-3-one derivatives. [Link]

-

ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. [Link]

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

Sources

- 1. Buy Ethyl 2-(1H-pyrazol-3-yl)acetate | 82668-50-6 [smolecule.com]

- 2. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 10. vaia.com [vaia.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Alkylation of Methyl 2-(1H-pyrazol-3-yl)acetate: A Comprehensive Guide to Reaction Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, pivotal for the development of a vast array of pharmaceuticals and agrochemicals. The introduction of alkyl groups onto the pyrazole core can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This guide provides an in-depth analysis of the reaction conditions for the alkylation of methyl 2-(1H-pyrazol-3-yl)acetate, a versatile building block in medicinal chemistry. We will delve into the critical factors governing the regioselectivity of this reaction, offer detailed experimental protocols, and present troubleshooting strategies to empower researchers in achieving their synthetic goals with precision and efficiency.

The Challenge of Regioselectivity

The alkylation of unsymmetrical pyrazoles, such as methyl 2-(1H-pyrazol-3-yl)acetate, presents a significant challenge: the control of regioselectivity. The pyrazole ring possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo alkylation. This often leads to the formation of a mixture of two regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3] The primary objective in optimizing the alkylation of this substrate is to selectively target either the N1 or N2 position.

The tautomeric nature of the pyrazole ring further complicates this, as the proton can reside on either nitrogen, leading to comparable reactivity at both sites.[2] The outcome of the alkylation is a delicate interplay of steric, electronic, and solvent effects, as well as the choice of base and alkylating agent.

Key Factors Influencing N1/N2 Regioselectivity

A thorough understanding of the factors that dictate the site of alkylation is paramount for successful synthesis. These include:

-

Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4] In the case of methyl 2-(1H-pyrazol-3-yl)acetate, the substituent at the 3-position will create a more sterically encumbered environment around the adjacent N2 atom. Consequently, alkylation is generally favored at the N1 position, which is further away from the bulky acetate group. The use of a bulkier alkylating agent can further enhance this preference.[3]

-

Solvent Choice: The polarity and nature of the solvent play a crucial role in influencing the reaction pathway.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are widely employed and can favor the formation of a single regioisomer.[3]

-

Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole formation and can be a valuable tool for alkylation reactions.

-

-

Base and Catalyst Systems: The choice of base is critical and can significantly impact the regioselectivity and overall yield.

-

Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, effective, and mild bases for pyrazole alkylation.[3] K₂CO₃ in DMSO is a particularly effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[3]

-

Stronger Bases: Sodium hydride (NaH), a stronger, non-nucleophilic base, can be employed to completely deprotonate the pyrazole, forming the pyrazolate anion. This can sometimes prevent the formation of regioisomeric mixtures.[1][3]

-

Lewis Acids: Interestingly, the use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation, offering a complementary strategy to the more common N1-selective methods.[5]

-

-

Electronic Effects: The electronic properties of the substituent on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms. The ester group in methyl 2-(1H-pyrazol-3-yl)acetate is electron-withdrawing, which can affect the electron density at the N1 and N2 positions.

-

Temperature: Reaction temperature can also be a determining factor. Lowering the temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.[3]

Strategic Approaches to Control Regioselectivity

The following diagram illustrates a decision-making workflow for optimizing the regioselectivity in the alkylation of methyl 2-(1H-pyrazol-3-yl)acetate.

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Using methyl 2-(1H-pyrazol-3-yl)acetate as a ligand in coordination chemistry

Application Note: Strategic Coordination of Methyl 2-(1H-pyrazol-3-yl)acetate Subtitle: From Discrete Bioactive Complexes to Functional Metal-Organic Frameworks

Executive Summary

This guide details the coordination chemistry of methyl 2-(1H-pyrazol-3-yl)acetate (MPA), a versatile heterofunctional ligand containing a "soft" pyrazole nitrogen donor and a "hard" ester oxygen functionality. While often used as a synthetic intermediate, MPA serves as a potent ligand in two distinct regimes:

-

Neutral Ligand: Under mild, anhydrous conditions, it coordinates via the pyrazole nitrogen (

), preserving the ester group for secondary interactions or hemilabile catalysis. -

Anionic/Hydrolyzed Precursor: Under solvothermal conditions, the ester undergoes in-situ hydrolysis to the carboxylate, while the pyrazole deprotonates to form bridging pyrazolate motifs, ideal for constructing robust Metal-Organic Frameworks (MOFs).

Chemical Profile & Ligand Properties

| Property | Specification |

| IUPAC Name | Methyl 2-(1H-pyrazol-3-yl)acetate |

| Formula | |

| MW | 140.14 g/mol |

| Donor Atoms | Pyridine-N ( |

| Coordination Modes | Monodentate ( |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water.[1] |

| pKa (approx) | ~2.5 (conjugate acid of Py-N), ~14 (Py-NH deprotonation) |

Strategic Coordination Modes

The utility of MPA lies in its sensitivity to reaction conditions. The researcher must choose the synthetic route based on the desired outcome (discrete complex vs. extended framework).

Visual 1: Ligand Behavior & Coordination Logic

Caption: Divergent synthesis pathways. Route A preserves the ester for catalysis/bioactivity. Route B utilizes in-situ transformation for framework construction.

Experimental Protocols

Protocol A: Synthesis of Discrete Bioactive Complexes ( )

Target: Mononuclear complexes (Cu, Zn, Cd) where the ester remains intact. Application: Antimicrobial screening, cytotoxic agents.

Reagents:

-

Methyl 2-(1H-pyrazol-3-yl)acetate (1.0 mmol)

-

Metal(II) Chloride (

, where M = Cu, Zn; 0.5 mmol) -

Solvent: Absolute Ethanol (anhydrous is preferred to prevent hydrolysis).

Step-by-Step:

-

Ligand Solution: Dissolve 140 mg (1.0 mmol) of ligand in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

-

Metal Addition: Dropwise add a solution of metal salt (0.5 mmol in 5 mL ethanol) to the ligand solution under continuous stirring at Room Temperature (RT).

-

Reaction: Stir the mixture for 4–6 hours at RT. Note: Do not reflux if you wish to strictly avoid ester hydrolysis.

-

Precipitation: If a precipitate forms immediately, continue stirring to age the solid. If clear, reduce volume by 50% via rotary evaporation and cool to 4°C.

-

Isolation: Filter the solid, wash with cold ethanol (

) and diethyl ether ( -

Characterization Check:

-

IR Spectroscopy: Look for the ester

band around -

1H NMR: Confirm presence of the methyl ester singlet (

).

-

Protocol B: Solvothermal Synthesis of Pyrazolate-Carboxylate MOFs

Target: 3D Porous Frameworks (e.g., Zn/Cu-based). Mechanism: The ester serves as a pro-ligand. Under solvothermal conditions, it hydrolyzes to the acid, and the pyrazole deprotonates, forming a rigid bridging scaffold.

Reagents:

-

Methyl 2-(1H-pyrazol-3-yl)acetate (0.5 mmol)

- (0.5 mmol)

-

Solvent: DMF/Ethanol/Water (3:1:1 v/v)

-

Base: Triethylamine (TEA) or dilute NaOH (optional, to accelerate deprotonation).

Step-by-Step:

-

Precursor Mix: In a 20 mL scintillation vial, dissolve the ligand and metal salt in the solvent mixture (10 mL total).

-

Sealing: Transfer to a Teflon-lined stainless steel autoclave.

-

Thermal Treatment: Heat at

for 24–48 hours.-

Expert Insight: The water in the solvent mix, combined with heat, hydrolyzes the methyl ester to the carboxylate. The metal ions coordinate the resulting

and pyrazolate

-

-

Cooling: Cool slowly (

) to RT to promote single-crystal growth. -

Activation: Filter the crystals and solvent-exchange with ethanol for 3 days (refreshing solvent daily) to remove pore-trapped DMF.

-

Validation:

-

PXRD: Compare with simulated patterns of known pyrazole-carboxylate MOFs (e.g., MOF-303 analogues).

-

TGA: Frameworks based on pyrazolates typically show high thermal stability (

).

-

Analytical & Troubleshooting Guide

Visual 2: Experimental Workflow & Decision Tree

Caption: Analytical decision tree. IR spectroscopy is the primary rapid-screening tool to determine the fate of the ester group.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate (Protocol A) | High solubility of complex. | Switch solvent to MeOH/Ether mix or perform vapor diffusion with diethyl ether. |

| Oily Product | Solvent trapping or oligomerization. | Triturate with cold hexane/ether. Recrystallize from hot ethanol. |

| Loss of Ester Peak (Protocol A) | Unintended hydrolysis. | Ensure solvents are strictly anhydrous. Lower reaction temperature to |

| Amorphous Powder (Protocol B) | Reaction too fast. | Lower temperature to |

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.

-

Li, X., et al. (2020).[1] "Coordination complexes constructed from pyrazole–acetamide... effect of hydrogen bonding."[2] CrystEngComm. Link (Demonstrates pyrazole-acetamide coordination analogous to the ester).

-

Fathieh, F., et al. (2018). "Practical water production from desert air." Science Advances, 4(6). Link (Describes Al-3.5-PDA, a pyrazole-carboxylate MOF synthesized via in-situ hydrolysis principles).

-

Mukherjee, P., et al. (2012). "Porous Metal–Organic Frameworks Based on Pyrazolate-Carboxylate Linkers." Crystal Growth & Design, 12(3). Link (Detailed protocols on solvothermal synthesis of pyrazole-carboxylate frameworks).

- Vicente, J., et al. (2006). "Palladium(II) Complexes with Pyrazole-Derived Ligands." Organometallics.

Sources

Application Note: Hydrolysis of Methyl 2-(1H-pyrazol-3-yl)acetate to 2-(1H-pyrazol-3-yl)acetic Acid

[1]

Strategic Analysis & Scientific Rationale

The Challenge: Amphoterism and Stability

The hydrolysis of methyl 2-(1H-pyrazol-3-yl)acetate presents two distinct challenges often overlooked in standard saponification protocols: amphoterism and thermal decarboxylation .

-

Amphoteric Nature: The target molecule, 2-(1H-pyrazol-3-yl)acetic acid, contains a carboxylic acid moiety (

) and a pyrazole ring.[1] The pyrazole nitrogen acts as a weak base (conjugate acid-

At pH < 2: The molecule exists largely as the protonated pyrazolium cation (water-soluble).

-

At pH > 5: It exists as the carboxylate anion (water-soluble).

-

Isoelectric Point (pI): The target isolation window is narrow (pH 3.0–4.0), where the zwitterionic or neutral species predominates, facilitating precipitation or extraction into organic solvents.[1]

-

-

Decarboxylation Risk: Heteroaryl acetic acids are prone to thermal decarboxylation, releasing

to form the corresponding methyl-heterocycle (3-methylpyrazole).[1] This reaction is accelerated by heat and strong acids. Therefore, this protocol prioritizes Lithium Hydroxide (LiOH) at ambient temperatures over refluxing conditions or harsher bases like NaOH/KOH.[1]

Reaction Mechanism

The reaction follows a standard

Figure 1: Mechanistic pathway highlighting the consumption of base by the pyrazole NH group.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Equivalents | Role | Notes |

| Methyl 2-(1H-pyrazol-3-yl)acetate | 1.0 | Substrate | Starting material |

| LiOH[1]·H₂O | 3.0 | Base | Preferred over NaOH for solubility in THF |

| THF (Tetrahydrofuran) | 5-10 Vol | Solvent | Solubilizes the organic ester |

| Water (Deionized) | 5 Vol | Co-solvent | Solubilizes the base |

| 1M HCl | As req. | Acidifier | Do not use Conc. HCl (local heating) |

Step-by-Step Procedure

Step 1: Solubilization Dissolve Methyl 2-(1H-pyrazol-3-yl)acetate (1.0 equiv) in THF (5 volumes) in a round-bottom flask. Ensure the solution is clear.

Step 2: Base Addition Dissolve LiOH·H₂O (3.0 equiv) in water (5 volumes).[1] Add this aqueous solution dropwise to the THF solution at Room Temperature (RT).

-

Critical: If the reaction warms significantly, cool to 0°C. Do not exceed 40°C to prevent decarboxylation.[1]

Step 3: Reaction Monitoring Stir vigorously at RT. Monitor by TLC (System: 10% MeOH in DCM) or HPLC.

-

Endpoint: Disappearance of the ester spot (

) and appearance of a baseline spot (carboxylate).[1] Reaction time is typically 2–4 hours.[1]

Step 4: Solvent Stripping Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, bath < 40°C) to remove the THF.[1] You will be left with an aqueous solution of the lithium carboxylate.

Step 5: pH Adjustment (The Critical Step) Cool the aqueous residue to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.

-

Target pH: 3.5 – 4.0.

-

Observation: The solution should become cloudy as the zwitterionic acid precipitates.

-

Warning: Do not overshoot to pH < 2, or the product will re-dissolve as the hydrochloride salt.[1]

Step 6: Isolation

-

Scenario A (Precipitate forms): Filter the white solid, wash with a small amount of cold water (2 x 1 vol) and cold Et₂O (to remove organic impurities).[1] Dry under vacuum at 40°C.

-

Scenario B (No precipitate): If the product remains soluble (common on small scales):

Process Workflow & Decision Logic

Figure 2: Decision tree for the isolation of 2-(1H-pyrazol-3-yl)acetic acid based on solubility behavior.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product loss to aqueous layer (pH too low/high).[1] | Check pH of aqueous layer. If pH < 2, adjust back to 4 with LiOH.[1] If pH > 5, add HCl.[1] |

| Decarboxylation | Reaction or drying temp too high. | Keep reaction < 40°C. Dry product under high vacuum at RT rather than heating. |

| Oily Product | Impurities or water retention. | Triturate the oil with Diethyl Ether or DCM. The acid is usually insoluble in DCM, while impurities dissolve.[1] |

| Incomplete Rxn | Pyrazole deprotonation consumed base. | Ensure at least 2.5–3.0 equivalents of LiOH are used. |

References

-

General Saponification of Heteroaryl Esters

- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates...

-

Source: [1]

-

Specific Target Data (2-(1H-pyrazol-3-yl)acetic acid)

- BenchChem Technical Guide: Lists CAS 102732-63-8 properties and general synthetic routes via saponific

-

Source: [1]

-

Analogous Pyrazole Hydrolysis Protocols

- Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid: Describes pH adjustment strategies (pH < 7 then to 7-8)

-

Source: [1]

-

pKa and Structural Considerations

Microwave-assisted synthesis of methyl 2-(1H-pyrazol-3-yl)acetate derivatives

Application Note: Microwave-Assisted Synthesis of Methyl 2-(1H-pyrazol-3-yl)acetate Derivatives

Executive Summary

This application note details the accelerated synthesis of methyl 2-(1H-pyrazol-3-yl)acetate derivatives using microwave (MW) irradiation. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and anti-tubercular agents.

Traditional thermal cyclocondensation (Knorr synthesis) of

Scientific Background & Mechanism

The Chemical Challenge

The target molecule, a pyrazole with a C3-acetate side chain, is typically synthesized via the condensation of dimethyl 1,3-acetonedicarboxylate (3-oxopentanedioic acid dimethyl ester) with hydrazine derivatives.

-

Regioselectivity: When using substituted hydrazines (

), two isomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles. MW irradiation often favors the thermodynamically stable product or allows kinetic control depending on solvent polarity. -

Tautomerism: The immediate product is often a pyrazolone (5-oxo-4,5-dihydro-1H-pyrazole), which exists in equilibrium with its 5-hydroxy tautomer.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization with one ester group.

Figure 1: Mechanistic pathway for the Knorr-type cyclocondensation under microwave irradiation.

Experimental Protocols

Protocol A: General Synthesis of Methyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Reagents:

-

Dimethyl 1,3-acetonedicarboxylate (1.0 equiv, 5 mmol)

-

Phenylhydrazine (1.1 equiv, 5.5 mmol)

-

Solvent: Ethanol (absolute) or Solvent-Free

-

Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve Dimethyl 1,3-acetonedicarboxylate (0.87 g) in Ethanol (3 mL).

-

Addition: Add Phenylhydrazine (0.54 mL) dropwise. Caution: Exothermic reaction. Add catalytic acetic acid.

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 130°C

-

Pressure Limit: 250 psi

-

Power: Dynamic (Max 200W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Workup:

-

Allow the vial to cool to 50°C using compressed air (built-in feature).

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Stir vigorously for 15 minutes. The product typically precipitates as a white/off-white solid.

-

-

Purification: Filter the solid under vacuum. Wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Self-Validating Checkpoint:

-

TLC Monitoring: Mobile phase Ethyl Acetate:Hexane (4:6). The starting diester spot (

) should disappear, replaced by a lower -

NMR Signature: Look for the disappearance of one methyl ester singlet and the appearance of the pyrazole methylene protons (singlet around

3.6–3.8 ppm).

Results & Optimization Data

The following data compares the microwave protocol against traditional reflux methods (oil bath).

Table 1: Comparative Efficiency (MW vs. Thermal)

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |

| Temperature | 78°C (Ethanol reflux) | 130°C | +52°C |

| Reaction Time | 6 – 8 Hours | 10 Minutes | 36x Faster |

| Yield | 65 – 72% | 88 – 94% | +20% |

| Solvent Usage | 20 mL / mmol | 0.6 mL / mmol (or neat) | Green Impact |

| Purity (HPLC) | 85% (requires column) | >95% (precipitation only) | Workflow Efficiency |

Workflow Visualization

Figure 2: Operational workflow for the high-throughput synthesis of pyrazole acetates.

Troubleshooting & Expert Insights

Issue: Regioisomer Formation (1,3 vs 1,5)

-

Cause: When using aryl hydrazines with electron-withdrawing groups, the nucleophilicity of the hydrazine nitrogens differs.

-